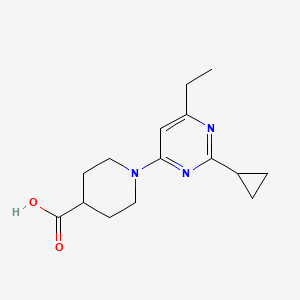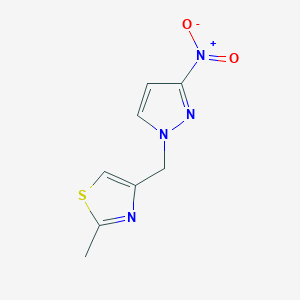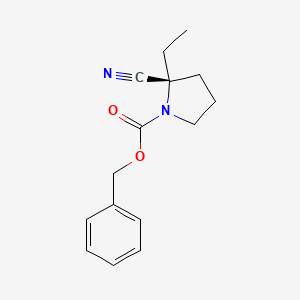![molecular formula C8H3ClN4 B11780434 4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11780434.png)
4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by a fused pyridine and pyrimidine ring system with a chlorine atom at the 4-position and a cyano group at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate undergoes further reactions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves similar multi-step reactions with careful control of reaction conditions to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: These include nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phosphorus oxychloride for chlorination and potassium osmate hydrate for oxidation . Reaction conditions often involve controlled temperatures and the use of polar solvents to ensure the stability of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution reactions can yield various substituted derivatives of the compound .
Aplicaciones Científicas De Investigación
4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for developing potent kinase inhibitors, which are promising candidates for cancer therapy and treatments for inflammatory skin disorders.
Organic Synthesis: The compound is used as a precursor for synthesizing bioactive compounds due to its unique structure.
Materials Science: Its electronic properties make it an attractive candidate for developing novel materials, such as organic semiconductors or ligands for catalysis.
Mecanismo De Acción
The mechanism of action of 4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as an inhibitor of various kinase targets, including 3-Phosphoinositide-Dependent Kinase 1 (PDK1), which plays a crucial role in cancer therapy . The compound’s unique structure allows it to influence pharmacokinetics and pharmacodynamics, making it effective in therapeutic interventions.
Comparación Con Compuestos Similares
4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile can be compared with other similar compounds in the pyridopyrimidine family, such as:
4,6-Dichloropyrimidine-5-carbaldehyde: Used as an intermediate in the synthesis of various pyridopyrimidine derivatives.
7-Amino-4-chloropyrido[2,3-d]pyrimidine: A promising intermediate for the synthesis of pyrido[2,3-d]pyrimidine-4,7-diamines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for diverse applications in scientific research.
Propiedades
Fórmula molecular |
C8H3ClN4 |
|---|---|
Peso molecular |
190.59 g/mol |
Nombre IUPAC |
4-chloropyrido[3,2-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C8H3ClN4/c9-8-7-6(12-4-13-8)1-5(2-10)3-11-7/h1,3-4H |
Clave InChI |
PJSMHBCCUTXFLH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1N=CN=C2Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11780394.png)
![2-((5-Bromobenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11780398.png)



![5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11780418.png)
![5-(Difluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11780420.png)
![3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile](/img/structure/B11780428.png)


